REACTION_CXSMILES
|
CN(C)C(=O)[S:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11]C(=O)C)[C:6]=1[C:15]([O:17]C)=[O:16].[OH-].[Na+].Cl>C(O)C>[OH:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([SH:4])[C:6]=1[C:15]([OH:17])=[O:16] |f:1.2|
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Name
|
S-3-acetoxy-2-carbomethoxyphenyl dimethylthiocarbamate
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CN(C(SC1=C(C(=CC=C1)OC(C)=O)C(=O)OC)=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water, saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C(=CC=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |